molecular formula C10H10O B3116652 3-Phenyl-2-butenal CAS No. 21866-70-6

3-Phenyl-2-butenal

Cat. No.: B3116652
CAS No.: 21866-70-6
M. Wt: 146.19 g/mol
InChI Key: IEARORYJISZKGK-UHFFFAOYSA-N
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Description

3-Phenyl-2-butenal: is an organic compound with the molecular formula C10H10O . It is characterized by the presence of a phenyl group attached to a butenal structure, which includes an α,β-unsaturated aldehyde. This compound is known for its distinct aromatic properties and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

3-Phenyl-2-butenal has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through aldol condensation and Michael addition reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the fragrance industry due to its aromatic properties. It is also employed in the synthesis of various fine chemicals and intermediates.

Safety and Hazards

The safety data sheet for 3-Phenyl-2-butenal indicates that it is flammable and containers may explode when heated . Vapours may form explosive mixtures with air and may travel to the source of ignition and flash back . It causes burns of eyes, skin, and mucous membranes . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapour or mist .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-2-butenal can be synthesized through several methods, including:

    Aldol Condensation: This involves the reaction of benzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an aldol intermediate, which then undergoes dehydration to yield this compound.

    Wittig Reaction: This method involves the reaction of benzyltriphenylphosphonium chloride with crotonaldehyde in the presence of a strong base like sodium hydride. The Wittig reaction is known for its ability to form carbon-carbon double bonds, making it suitable for synthesizing α,β-unsaturated aldehydes.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2-butenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-Phenyl-2-butenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-Phenyl-2-butenol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Addition Reactions: Due to the presence of the α,β-unsaturated carbonyl group, this compound can undergo Michael addition reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Addition Reactions: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: 3-Phenyl-2-butenoic acid.

    Reduction: 3-Phenyl-2-butenol.

    Addition Reactions: Various substituted products depending on the nucleophile used.

Comparison with Similar Compounds

    Cinnamaldehyde: Similar to 3-Phenyl-2-butenal, cinnamaldehyde contains an α,β-unsaturated aldehyde group but has a different substitution pattern on the phenyl ring.

    Crotonaldehyde: This compound also features an α,β-unsaturated aldehyde group but lacks the phenyl substitution, making it less aromatic.

    Benzaldehyde: While benzaldehyde contains a phenyl group, it lacks the α,β-unsaturation present in this compound.

Uniqueness: this compound is unique due to its combination of an α,β-unsaturated aldehyde group and a phenyl ring. This structure imparts distinct reactivity and aromatic properties, making it a versatile compound in both synthetic and industrial applications.

Properties

IUPAC Name

3-phenylbut-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEARORYJISZKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316192
Record name 3-Phenyl-2-butenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-67-4
Record name 3-Phenyl-2-butenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-2-butenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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